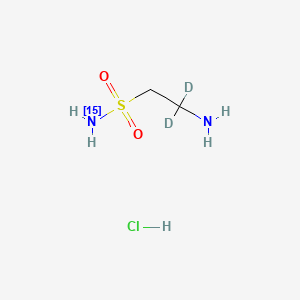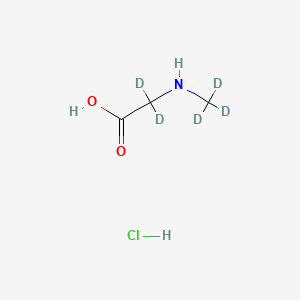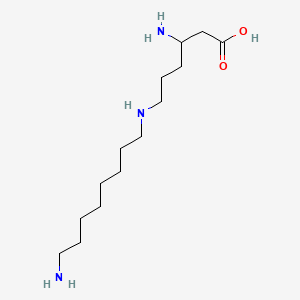
Mc-Dexamethasone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone involves multiple steps, starting from the basic steroid structure. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methylating agents like methyl iodide in the presence of a strong base .
Industrial Production Methods
Industrial production of dexamethasone often employs large-scale chemical synthesis techniques, ensuring high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to monitor the purity and stability of the final product .
化学反応の分析
Types of Reactions
Dexamethasone undergoes various chemical reactions, including:
Oxidation: Dexamethasone can be oxidized to form 11-keto derivatives.
Reduction: Reduction reactions can convert dexamethasone to its corresponding alcohol derivatives.
Substitution: Halogenation and methylation are common substitution reactions involving dexamethasone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like diethylaminosulfur trifluoride and methylating agents like methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of dexamethasone, such as 11-keto dexamethasone, dexamethasone alcohol, and fluorinated or methylated dexamethasone .
科学的研究の応用
Dexamethasone has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and synthesis.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell growth and differentiation.
作用機序
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, forming a steroid-receptor complex that translocates to the nucleus. This complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses . The molecular targets include cytokines, chemokines, and other inflammatory mediators .
類似化合物との比較
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Betamethasone: A synthetic glucocorticoid with a similar structure but different pharmacokinetic properties.
Uniqueness
Dexamethasone is unique due to its high potency and long duration of action compared to other glucocorticoids. Its fluorination at the 9α position and methylation at the 16α position enhance its anti-inflammatory and immunosuppressant effects, making it a preferred choice for treating severe inflammatory conditions .
特性
分子式 |
C29H38FN3O6 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
1-[3-[(2E)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C29H38FN3O6/c1-17-13-21-20-6-5-18-14-19(35)9-10-26(18,2)28(20,30)23(36)15-27(21,3)29(17,39)22(16-34)32-31-11-4-12-33-24(37)7-8-25(33)38/h7-10,14,17,20-21,23,31,34,36,39H,4-6,11-13,15-16H2,1-3H3/b32-22+/t17-,20+,21+,23+,26+,27+,28+,29+/m1/s1 |
InChIキー |
XIJUSUBFGKYFLV-ODHRWBNGSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(/C(=N/NCCCN5C(=O)C=CC5=O)/CO)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=NNCCCN5C(=O)C=CC5=O)CO)O)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)

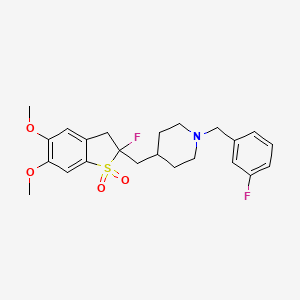
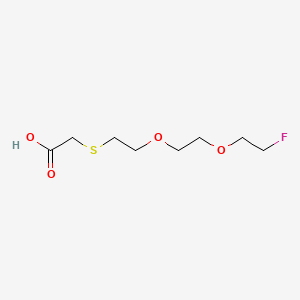
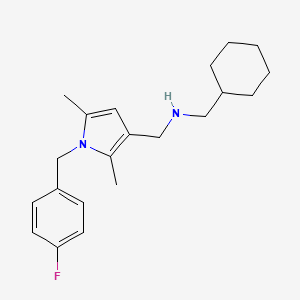
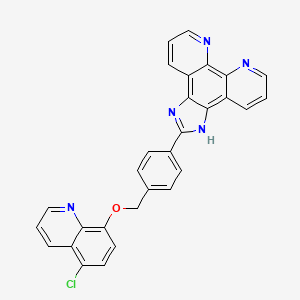
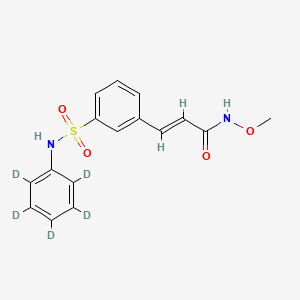
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
